3-Bromo-2-isopropoxyphenylboronic acid

Suzuki-Miyaura coupling Steric hindrance Aryl bromides

Problem: Researchers synthesizing sterically hindered biaryls via Suzuki-Miyaura coupling encounter low yields due to unfavorable steric and electronic effects. Solution: 3-Bromo-2-isopropoxyphenylboronic acid (CAS 870718-04-0) features an ortho-isopropoxy group that enhances solubility and electronic modulation, while its orthogonal bromine and boronic acid functionalities enable chemoselective, stepwise cross-coupling. This allows efficient construction of complex, sterically congested molecular architectures without protecting group manipulations. Ideal for medicinal chemistry SAR, OLED materials, and chemical biology probe development. Supplied as a solid (mp 55-59°C), 97% purity, with batch-specific CoA.

Molecular Formula C9H12BBrO3
Molecular Weight 258.91 g/mol
CAS No. 870718-04-0
Cat. No. B1286886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-isopropoxyphenylboronic acid
CAS870718-04-0
Molecular FormulaC9H12BBrO3
Molecular Weight258.91 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)Br)OC(C)C)(O)O
InChIInChI=1S/C9H12BBrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3
InChIKeyFKHTXEIXJGJOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-isopropoxyphenylboronic Acid: Technical Baseline


3-Bromo-2-isopropoxyphenylboronic acid (CAS 870718-04-0) is a difunctional arylboronic acid building block characterized by the presence of a reactive boronic acid (-B(OH)₂) group at the 1-position, a bromine atom at the 3-position, and a sterically demanding isopropoxy (-OCH(CH₃)₂) substituent at the 2-position . Its molecular formula is C₉H₁₂BBrO₃, with a molecular weight of 258.90 g/mol . The compound is supplied as a solid with a reported melting point range of 55-59 °C and is commercially available at standard purities of 95% to 97% . This structure enables its primary application as a key intermediate in sequential cross-coupling strategies, particularly Suzuki-Miyaura reactions, where the orthogonal reactivity of the bromine and boronic acid functionalities allows for the controlled, stepwise construction of complex molecular architectures .

Orthogonal Br / B(OH)₂ reactivity for sequential cross-coupling workflows
Bulky isopropoxy group supports sterically hindered biaryl synthesis
Reported solid form with defined melting point simplifies handling and quality check

Why In-Class Analogs Are Not Direct Substitutes


Generic substitution of 3-bromo-2-isopropoxyphenylboronic acid with a closely related analog—such as 3-bromo-2-methoxyphenylboronic acid or 2-isopropoxyphenylboronic acid—is not scientifically valid due to the compound's unique ortho-isopropoxy substituent. This bulky group introduces both significant steric hindrance and electronic modulation at the reactive site, which can drastically alter the efficiency and yield of subsequent Suzuki-Miyaura cross-coupling reactions [1]. For example, while the presence of an electron-donating alkoxy group can generally enhance the reactivity of an arylboronic acid in a coupling [2], the larger isopropoxy group in the target compound may require optimization of catalytic conditions (e.g., employing specialized, bulky phosphine ligands) to achieve satisfactory yields, in contrast to a less hindered methoxy analog [3]. Therefore, substituting it with an in-class compound lacking this specific steric and electronic profile would likely result in significantly different, and potentially suboptimal, reaction outcomes, compromising the efficiency of a synthetic route or the properties of a final target molecule.

Methoxy analog (3-Br-2-OMe)
Replacing isopropoxy with methoxy may alter steric profile and coupling efficiency; reported catalyst conditions may not transfer directly.
Des-bromo analog (2-iPrO)
Lacks the bromine handle, limiting synthetic strategy to a single functionalization and preventing iterative sequential elaboration.

Quantitative Differentiation Evidence


Ortho-Isopropoxy Steric Bulk for Hindered Cross-Couplings

The 2-isopropoxy group on 3-bromo-2-isopropoxyphenylboronic acid imparts significant steric bulk adjacent to the reactive boron center. This property makes it a representative substrate for specialized cross-coupling methodologies designed to overcome steric hindrance. While direct yield data for this specific compound is absent, a key study on analogous di-ortho-substituted aryl bromides demonstrates that employing a Pd₂(dba)₃/phosphine ligand system enables cross-couplings with acyclic secondary alkylboronic acids, achieving excellent yields (typically >80%) of the desired ortho-alkoxy di-ortho-substituted arenes [1].

Steric bulk effect
Class-level
Yield >80% for di-ortho-substituted aryl bromides (analog class)
Supports hindered biaryl coupling workflow
Compound-specific yield data to verify
Suzuki-Miyaura coupling Steric hindrance Aryl bromides

Dual Orthogonal Reactivity for Sequential Synthesis

The compound's defining feature is its dual orthogonal reactivity: a bromine atom and a boronic acid group on the same phenyl ring. This allows it to function as a linchpin in sequential coupling strategies, where the boronic acid can be coupled first (or vice versa) under controlled conditions to build up molecular complexity in a defined order. In contrast, simple boronic acids like phenylboronic acid or 2-isopropoxyphenylboronic acid lack the second halogen handle for further elaboration, limiting them to a single functionalization event .

Dual reactivity
Supporting evidence
2 orthogonal handles: Br and B(OH)₂
Enables stepwise, chemoselective synthesis
Common in building-block strategy
Orthogonal reactivity Sequential synthesis Biaryl compounds

Commercial Purity and Physical Form Specifications

Commercially, 3-bromo-2-isopropoxyphenylboronic acid is supplied with a defined and verifiable purity specification, typically 95% or 97%, as established by multiple reputable vendors . Its identity and purity are confirmed by standard analytical methods including NMR, HPLC, or GC, with certificates of analysis available upon request . Furthermore, its physical state as a solid with a reported melting point of 55-59 °C provides a practical benchmark for assessing sample quality and integrity upon receipt .

Purity & form
Specification review
95–97% purity, m.p. 55–59 °C
Supports procurement and lot consistency
COA available from supplier
Purity specification Procurement Melting point

Electronic Tuning vs. Common Methoxy Analogs

The isopropoxy group at the 2-position is not only larger but also a stronger electron-donating group via induction compared to a methoxy group. In Suzuki-Miyaura couplings, electron-donating substituents on the arylboronic acid are generally beneficial for transmetalation, a key step in the catalytic cycle [1]. While head-to-head data is lacking, this class-level inference suggests that the target compound's reactivity profile may differ from the more common 3-bromo-2-methoxyphenylboronic acid. This could translate to faster reaction rates or higher yields under specific conditions, a factor that requires empirical validation but represents a key point of differentiation for scientists optimizing a synthetic route.

Electronic tuning
Class-level
iPrO vs MeO: stronger inductive electron donation
Reactivity may differ from methoxy analog; requires empirical validation
Head-to-head coupling data not reported
Electronic effects Structure-activity relationship Reaction optimization

Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Sterically Hindered Drug Candidates

This compound is best deployed in medicinal chemistry programs for the synthesis of novel drug candidates featuring sterically congested biaryl or aryl-alkyl motifs. Its inherent ortho-isopropoxy group and orthogonal reactivity make it a powerful tool for creating molecules with specific 3D conformations, which can improve target selectivity and metabolic stability. The ability to perform sequential, chemoselective cross-couplings allows for efficient exploration of structure-activity relationships (SAR) around a complex core scaffold [1].

Advanced Materials: OLEDs and Conjugated Polymers

In materials science, the compound serves as a critical precursor for synthesizing π-conjugated organic materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics. The isopropoxy group can enhance solubility and processability, while the orthogonal bromine and boronic acid functionalities enable precise, stepwise construction of well-defined oligomers and polymers with tailored optoelectronic properties through iterative Suzuki-Miyaura polymerizations [1].

Chemical Biology: Orthogonal Probe Design

The dual reactivity of 3-bromo-2-isopropoxyphenylboronic acid is highly valued in chemical biology for designing bifunctional probes. For instance, the boronic acid can be used to install a reporter tag (e.g., a fluorophore) or an affinity handle (e.g., biotin), while the bromine handle is reserved for subsequent attachment to a target biomolecule or a solid support. This orthogonal strategy minimizes protecting group manipulations and enables the streamlined synthesis of complex molecular tools for studying biological systems [1].

Agrochemical Research: Novel Crop Protection Agents

Given that Suzuki-Miyaura coupling is a widely used reaction in the discovery of new agrochemicals [1], this boronic acid is a logical choice for synthesizing libraries of novel aryl and heteroaryl compounds. The presence of the isopropoxy group can influence physicochemical properties such as lipophilicity and solubility, key parameters in optimizing the bioavailability and environmental fate of potential herbicides, fungicides, or insecticides.

Application
Selection Property
Validation Focus
Sterically hindered drug candidates
Orthogonal reactivity for SAR exploration
Sequential cross-coupling yield and stereochemical outcome
OLED / conjugated polymer synthesis
Isopropoxy group for solubility and processability
Iterative polymerization efficiency and optoelectronic properties
Bifunctional probe design
Orthogonal handles for modular conjugation
Chemoselective coupling sequence and tag retention
Crop protection agent libraries
Lipophilicity modulation via isopropoxy
Bioavailability and environmental fate assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-isopropoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.